molecular formula C14H11N3O3 B13685436 8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13685436
M. Wt: 269.25 g/mol
InChI Key: BBDAIJGABHRQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. Common synthetic routes include:

    Condensation Reaction: 2-aminopyridine reacts with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst like acetic acid to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

8-methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11N3O3/c1-20-13-6-3-7-16-9-12(15-14(13)16)10-4-2-5-11(8-10)17(18)19/h2-9H,1H3

InChI Key

BBDAIJGABHRQHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.